
N-(5-Chloro-2-methylphenyl)-1,1,1-trifluoromethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2-methylphenyl)-1,1,1-trifluoromethanesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a trifluoromethanesulfonamide group attached to a chlorinated methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2-methylphenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 5-chloro-2-methylaniline with trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.
Hydrolysis: Formation of the corresponding amine and sulfonic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the introduction of the trifluoromethanesulfonamide group into target molecules.
Biology:
- Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which can mimic the structure of natural substrates.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly as antimicrobial agents.
Industry:
- Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which N-(5-Chloro-2-methylphenyl)-1,1,1-trifluoromethanesulfonamide exerts its effects is primarily through the inhibition of enzyme activity. The sulfonamide group can bind to the active site of enzymes, preventing the natural substrate from accessing the site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or chemical effect.
Vergleich Mit ähnlichen Verbindungen
- N-(5-Chloro-2-methylphenyl)-benzenesulfonamide
- N-(5-Chloro-2-methylphenyl)-2-(ethylamino)acetamide
- N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Comparison:
- N-(5-Chloro-2-methylphenyl)-benzenesulfonamide: Similar structure but lacks the trifluoromethanesulfonamide group, which may affect its reactivity and biological activity.
- N-(5-Chloro-2-methylphenyl)-2-(ethylamino)acetamide: Contains an ethylamino group instead of the trifluoromethanesulfonamide group, leading to different chemical properties and potential applications.
- N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: More complex structure with additional functional groups, which can result in varied biological activities and uses.
N-(5-Chloro-2-methylphenyl)-1,1,1-trifluoromethanesulfonamide stands out due to the presence of the trifluoromethanesulfonamide group, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
57946-95-9 |
|---|---|
Molekularformel |
C8H7ClF3NO2S |
Molekulargewicht |
273.66 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C8H7ClF3NO2S/c1-5-2-3-6(9)4-7(5)13-16(14,15)8(10,11)12/h2-4,13H,1H3 |
InChI-Schlüssel |
XZQBJOHQASZETM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


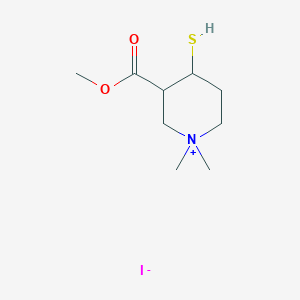
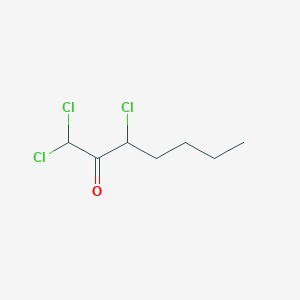
![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)
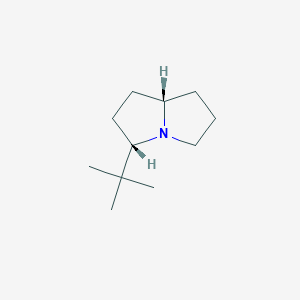
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)

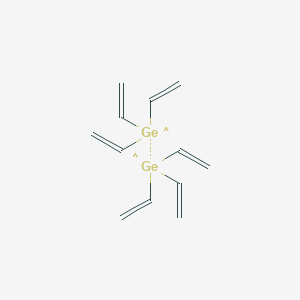
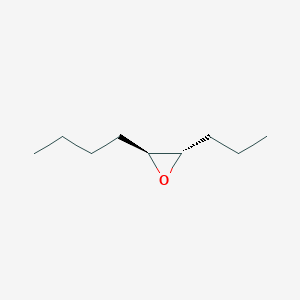
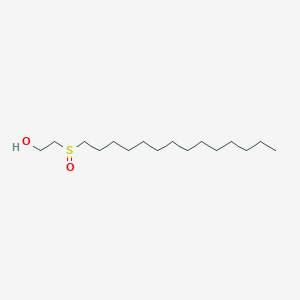
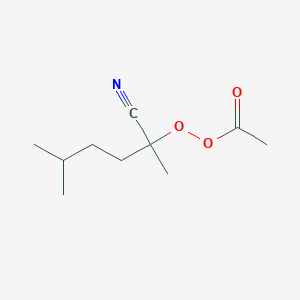
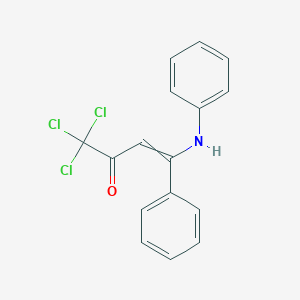
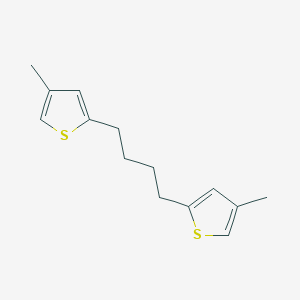
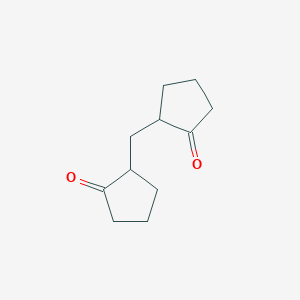
![2-[2-(Carboxymethoxy)anilino]benzoic acid](/img/structure/B14625038.png)
